Enhanced Lipophilicity (XLogP3-AA) Compared to Non-OCF3 Analog
The compound exhibits a computed XLogP3-AA of 4, which is 1.2 units higher than the structurally related 1,4-difluoro-2-iodobenzene (XLogP3-AA = 2.8) [1] [2]. This quantifiable increase in lipophilicity is directly attributable to the introduction of the trifluoromethoxy group.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 4 |
| Comparator Or Baseline | 1,4-Difluoro-2-iodobenzene: XLogP3-AA = 2.8 |
| Quantified Difference | ΔXLogP3-AA = +1.2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] [2] |
Why This Matters
For procurement decisions in medicinal chemistry, this higher lipophilicity predicts enhanced membrane permeability and potentially altered pharmacokinetic properties for downstream drug candidates, differentiating it from less lipophilic aryl iodide building blocks.
- [1] PubChem. (2025). 1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene. PubChem CID 139026936. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 1,4-Difluoro-2-iodobenzene. PubChem CID 223084. National Center for Biotechnology Information. View Source
